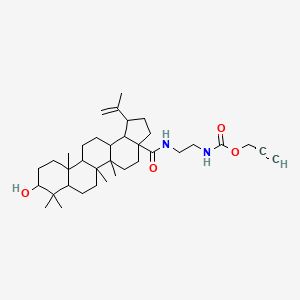

N-(2-Poc-ethyl)betulin amide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H56N2O4 |

|---|---|

Molecular Weight |

580.8 g/mol |

IUPAC Name |

prop-2-ynyl N-[2-[(9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl)amino]ethyl]carbamate |

InChI |

InChI=1S/C36H56N2O4/c1-9-22-42-31(41)38-21-20-37-30(40)36-17-12-24(23(2)3)29(36)25-10-11-27-33(6)15-14-28(39)32(4,5)26(33)13-16-35(27,8)34(25,7)18-19-36/h1,24-29,39H,2,10-22H2,3-8H3,(H,37,40)(H,38,41) |

InChI Key |

CMHLBLIYLVTMMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCNC(=O)OCC#C |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of N-(2-Poc-ethyl)betulin amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of N-(2-Poc-ethyl)betulin amide, a functionalized derivative of the naturally occurring pentacyclic triterpenoid, betulin (B1666924). This compound is of significant interest to the scientific community, particularly for its utility in chemical biology and drug discovery as a "clickable" probe to investigate the molecular targets and mechanisms of action of betulin-based compounds.

Introduction

Betulin and its derivatives, such as betulinic acid, are extensively studied natural products renowned for a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] this compound is an alkyne-functionalized derivative of betulin, designed for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[3] This allows for the covalent attachment of this molecule to various reporters, such as fluorescent dyes or biotin, enabling the identification of its cellular binding partners and the elucidation of its mechanism of action. This guide details a plausible synthetic route, expected characterization data, and potential signaling pathways for investigation using this chemical probe.

Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process starting from the readily available natural product, betulin. The overall synthetic strategy involves the selective oxidation of the primary alcohol at C-28 of betulin to a carboxylic acid to form betulinic acid, followed by amide coupling with a suitable amino-alkyne linker.

Proposed Synthetic Workflow

The synthetic pathway can be broken down into two primary stages:

-

Oxidation of Betulin to Betulinic Acid: The C-28 primary hydroxyl group of betulin is selectively oxidized to a carboxylic acid.

-

Amide Coupling: The resulting betulinic acid is coupled with an N-(prop-2-yn-1-yloxycarbonyl)ethylenediamine linker to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Betulinic Acid from Betulin

This procedure is adapted from established methods for the oxidation of betulin.[4][5]

-

Preparation of Jones Reagent: Dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄) and then dilute with water.

-

Oxidation: Dissolve betulin in acetone (B3395972) in a round-bottom flask and cool the mixture to 0 °C in an ice bath.

-

Add the prepared Jones reagent dropwise to the betulin solution with constant stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by adding isopropanol.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Extract the crude product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude betulonic acid intermediate by column chromatography.

-

Reduction to Betulinic Acid: Reduce the intermediate betulonic acid with a selective reducing agent like sodium borohydride (B1222165) (NaBH₄) in a suitable solvent such as tetrahydrofuran (B95107) (THF) to yield betulinic acid.[4]

-

Purify the final betulinic acid product by recrystallization.

Step 2: Synthesis of this compound

This protocol is based on standard peptide coupling reactions.[6]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve betulinic acid in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

Activation of Carboxylic Acid: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Add N-(2-aminoethyl)prop-2-yn-1-ylcarbamate (the "Poc-ethyl" amine linker) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to the reaction mixture.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to obtain this compound.

Characterization Data

While a full experimental dataset for this compound is not publicly available, the following tables summarize the expected and known physicochemical properties and provide predicted spectroscopic data based on its structure and data from similar betulin derivatives.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₆N₂O₄ | [7][8] |

| Molecular Weight | 580.9 g/mol | [7][8] |

| Appearance | Crystalline solid | [7] |

| Purity | ≥95% | [7] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | [7][8] |

| Storage | -20°C | [8] |

Predicted Spectroscopic Data

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR | Triterpenoid Backbone: Multiple signals in the aliphatic region (0.7-2.5 ppm) including several methyl singlets. Olefinic protons of the isopropenyl group (~4.6 and ~4.7 ppm). Proton at C-3 bearing the hydroxyl group (~3.2 ppm). Linker: Methylene protons adjacent to the amide and carbamate (B1207046) nitrogens (3.0-3.6 ppm). Methylene protons of the propargyl group (~4.6 ppm). Acetylenic proton (~2.5 ppm). |

| ¹³C NMR | Triterpenoid Backbone: Carbonyl carbon of the amide (~176 ppm). Olefinic carbons of the isopropenyl group (~150 and ~109 ppm). Carbon bearing the hydroxyl group (~79 ppm). Multiple signals in the aliphatic region (14-60 ppm). Linker: Carbonyl carbon of the carbamate (~156 ppm). Carbons of the alkyne (~75 and ~80 ppm). Methylene carbons of the linker (in the range of 40-55 ppm). |

| IR (Infrared) | ~3400 cm⁻¹ (O-H stretch, hydroxyl group), ~3300 cm⁻¹ (N-H stretch, amide and carbamate), ~3290 cm⁻¹ (≡C-H stretch, alkyne), ~2120 cm⁻¹ (C≡C stretch, alkyne), ~1680-1700 cm⁻¹ (C=O stretch, carbamate), ~1640 cm⁻¹ (C=O stretch, amide I), ~1540 cm⁻¹ (N-H bend, amide II). |

| Mass Spec (HRMS) | Expected [M+H]⁺: ~581.4313 |

Potential Biological Activity and Signaling Pathways

This compound, as a derivative of betulin, is anticipated to interact with cellular pathways modulated by its parent compound. The alkyne handle allows for its use as a chemical probe to validate these interactions and discover new ones. Betulin and betulinic acid have been reported to influence several key signaling pathways implicated in cell survival, proliferation, and inflammation.

Key Signaling Pathways for Investigation

-

PI3K/Akt/mTOR Pathway: Betulinic acid has been shown to regulate this critical pathway, which is often dysregulated in cancer, by inhibiting the phosphorylation of Akt and downstream effectors.[9][10] This leads to the induction of apoptosis in cancer cells.

-

NF-κB Signaling Pathway: Betulin can suppress the activation of NF-κB, a key regulator of inflammatory responses, by inhibiting the degradation of IκBα and the subsequent nuclear translocation of NF-κB p65.[2]

-

DJ-1/Akt/Nrf2 Pathway: Betulin has been demonstrated to have neuroprotective effects by upregulating DJ-1, which in turn activates the Akt and Nrf2 signaling pathways, leading to reduced apoptosis and oxidative stress.[11]

The "clickable" functionality of this compound can be utilized in target identification studies, such as affinity-based protein profiling, to confirm its interaction with components of these pathways and to uncover novel cellular targets.

Caption: Potential signaling pathways modulated by betulin derivatives.

Conclusion

This compound is a valuable chemical tool for the study of the biological activities of betulin-based compounds. This guide provides a framework for its synthesis and characterization, and highlights key signaling pathways that are likely to be modulated by this compound. The use of this "clickable" probe in conjunction with modern chemical biology techniques will undoubtedly accelerate our understanding of the therapeutic potential of this important class of natural products.

References

- 1. An efficient process for the transformation of betulin to betulinic acid by a strain of Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Betulin, an Anti-Inflammatory Triterpenoid Compound, Regulates MUC5AC Mucin Gene Expression through NF-kB Signaling in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Betulin ameliorates neuronal apoptosis and oxidative injury via DJ-1/Akt/Nrf2 signaling pathway after subarachnoid hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity of Novel Betulin Amide Derivatives: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Betulin (B1666924), a naturally occurring pentacyclic triterpenoid, and its derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] However, the therapeutic application of parent compounds like betulinic acid is often limited by poor solubility and bioavailability.[2][3] To overcome these limitations, medicinal chemists have focused on structural modifications, with the synthesis of amide derivatives at the C-28 carboxyl group emerging as a particularly fruitful strategy.[4][5] These novel amide derivatives frequently exhibit enhanced cytotoxic potency and improved pharmacological profiles compared to the parent compounds.[4][6] This technical guide provides a comprehensive overview of the biological activities of novel betulin amide derivatives, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying molecular mechanisms and workflows.

Anticancer Activity

The most extensively studied biological activity of betulin amide derivatives is their potent and often selective cytotoxicity against a wide array of human cancer cell lines.[7][8] Modification at the C-28 position with various amine-containing moieties has been shown to significantly enhance antiproliferative effects.[4][6]

Quantitative Cytotoxicity Data

The in vitro anticancer efficacy of betulin amide derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration required to inhibit the growth of 50% of the cancer cells. A lower value indicates higher potency.[9]

| Derivative Class | Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |

| 23-Hydroxybetulinic Acid Amide (6g) | HL-60 (Leukemia) | 10.47 | [10][11] |

| 3-O-acetyl-betulinic Acid Amide (19) | A375 (Melanoma) | 1.48 | [7] |

| Betulinic Acid Amide (3c) | MGC-803 (Gastric) | 2.3 | [6] |

| Betulinic Acid Amide (3c) | PC3 (Prostate) | 4.6 | [6] |

| Betulinic Acid Amide (3c) | A375 (Melanoma) | 3.3 | [6] |

| N-Acylimidazole Betulinic Acid Amide (26) | HepG2 (Liver) | 0.8 | [12] |

| N-Acylimidazole Betulinic Acid Amide (27) | HepG2 (Liver) | 1.7 | [12] |

Mechanism of Action: Induction of Apoptosis

A primary mechanism underlying the anticancer activity of betulin derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.[1][13] This process is often mediated through the intrinsic mitochondrial pathway, which involves the sequential activation of caspases, a family of cysteine proteases that execute the apoptotic program.[13][14][15]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effect of a compound. It measures the metabolic activity of mitochondrial enzymes in living cells.[16][17]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with various concentrations of the betulin amide derivative (e.g., from 0.1 to 100 µM) and a vehicle control (like DMSO). Incubate for a specified period (e.g., 48 or 72 hours).[17]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial enzymes will reduce the yellow MTT to a purple formazan (B1609692) product.[16][19]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[18]

Anti-inflammatory Activity

Betulin and its derivatives, including amides, exhibit significant anti-inflammatory properties.[2][20] They can modulate key inflammatory pathways and reduce the production of pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The anti-inflammatory effects are measured by the ability of the compounds to inhibit inflammatory enzymes or reduce the secretion of inflammatory signaling molecules.

| Derivative | Assay | Result | Reference |

| Bet-Lys (Betulin-Lysine) | COX-2 Activity Inhibition | More potent than dexamethasone (B1670325) | [2][21] |

| Betulin & Derivatives | IL-6 Secretion Reduction | More potent than dexamethasone | [2][22] |

| BA5 (Betulinic Acid Amide) | NO Production Inhibition | Reduced NO in macrophages | [23][24] |

| BA5 (Betulinic Acid Amide) | TNF Production Inhibition | Reduced TNF in macrophages | [23][24] |

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory action of betulinic acid derivatives is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[23][24] NF-κB is a master regulator of genes involved in inflammation. By preventing its activation, these compounds can downregulate the expression of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes like COX-2.[23]

Experimental Protocol: COX-2 Inhibitory Assay

This enzymatic assay measures the ability of a compound to directly inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing inflammatory prostaglandins.[2][21]

-

Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing a heme cofactor and an arachidonic acid substrate.

-

Compound Incubation: Add the betulin amide derivatives at various concentrations to the reaction mixture. Include a positive control (e.g., dexamethasone or celecoxib) and a negative control.

-

Initiate Reaction: Add the COX-2 enzyme to initiate the reaction and incubate at 37°C for a defined time.

-

Quantification: Measure the product of the enzymatic reaction (e.g., Prostaglandin E2, PGE2) using a method like an Enzyme Immunoassay (EIA) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Antiviral Activity

Amide derivatives of betulin and betulonic acid have demonstrated promising activity against a range of viruses, particularly enveloped viruses like Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[25][26][27]

Quantitative Antiviral Data

Antiviral activity is often expressed as the 50% effective concentration (EC₅₀), with the selectivity index (SI = CC₅₀/EC₅₀) indicating the compound's therapeutic window.

| Derivative Class | Virus | Activity (EC₅₀ in µM) | Reference |

| Betulonic Acid Amide | Influenza A | Effective Inhibition | [25] |

| Betulonic Acid Octadecylamide | Herpes Simplex Virus 1 (HSV-1) | Active | [25] |

| Betulonic Acid 3-oxime with L-methionine | HIV-1 | Active | [25] |

| Acylated Betulinic Acid | HIV-1 | Associated with later stages of replicative cycle | [28] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the efficacy of an antiviral compound by quantifying the reduction in viral plaques (localized areas of cell death).[9]

-

Cell Monolayer: Seed a susceptible host cell line in multi-well plates to achieve a confluent monolayer.[9]

-

Virus-Compound Incubation: Pre-incubate a known concentration of the virus with serial dilutions of the betulin amide derivative for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cells and add the virus-compound mixture. Allow for viral adsorption for 1-2 hours.[9]

-

Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing agar (B569324) or carboxymethyl cellulose). This restricts viral spread to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for several days until visible plaques are formed in the control wells (no compound).

-

Quantification: Fix and stain the cells (e.g., with crystal violet). Viable cells will stain, while plaques will appear as clear zones. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

Synthesis Overview

The most common strategy for synthesizing betulin amide derivatives involves the formation of an amide bond at the C-28 carboxyl group of betulinic acid or its analogues.[4]

General Synthetic Workflow

This transformation is typically achieved through a condensation reaction between the C-28 carboxylic acid and a desired primary or secondary amine, facilitated by coupling agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Betulin and Its Derivatives Reduce Inflammation and COX-2 Activity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory effect of betulin and its derivatives on IL-6 expression in colorectal cancer cell lines and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel betulinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological activity of 28-amide derivatives of 23-hydroxy betulinic Acid as antitumor agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Novel semisynthetic derivatives of betulin and betulinic acid with cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel betulin derivative induces anti-proliferative activity by G2/M phase cell cycle arrest and apoptosis in Huh7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 24. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. [Synthesis and antiviral activity of amides and conjugates of betulonic acid with amino acids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Antiviral activity of betulin, betulinic and betulonic acids against some enveloped and non-enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

In Vitro Anticancer Properties of Betulin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betulin (B1666924), a naturally abundant pentacyclic triterpene, and its synthetic derivatives have garnered significant interest in oncology research due to their promising anticancer activities.[1] These compounds have demonstrated selective cytotoxicity against a wide range of cancer cell lines while exhibiting lower toxicity towards normal cells.[1] The primary mechanisms underlying their antitumor effects involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways implicated in cancer cell proliferation and survival. This technical guide provides an in-depth overview of the in vitro anticancer properties of betulin and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the visualization of associated signaling pathways and workflows.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents.[1] Natural products have historically been a rich source of anticancer drugs, and betulin, readily available from the bark of birch trees, is a promising scaffold for the development of new chemotherapeutic agents.[1][2] The structure of betulin, with reactive hydroxyl groups at the C-3 and C-28 positions, allows for a variety of chemical modifications to enhance its biological activity and pharmacokinetic properties.[3][4] This guide summarizes the current understanding of the in vitro anticancer effects of betulin and its derivatives, providing a valuable resource for researchers in the field of cancer drug discovery.

Cytotoxic and Antiproliferative Activity

The anticancer potential of betulin and its derivatives is primarily assessed by their ability to inhibit the growth and proliferation of cancer cells in vitro. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.

Quantitative Data on Anticancer Activity

The following table summarizes the reported IC50 values for betulin and some of its representative derivatives against a panel of human cancer cell lines. This data highlights the broad-spectrum activity and the enhanced potency of certain derivatives compared to the parent compound.

| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| Betulin | A549 | Lung Carcinoma | 15.51 | |

| MCF-7 | Breast Adenocarcinoma | 38.82 | ||

| PC-3 | Prostate Adenocarcinoma | 32.46 | ||

| MV4-11 | Leukemia | 18.16 | ||

| HeLa | Cervical Carcinoma | >100 | [1] | |

| HepG2 | Hepatocellular Carcinoma | >100 | [5] | |

| HT-29 | Colorectal Adenocarcinoma | >50 | [6] | |

| Betulinic Acid | A375 | Melanoma | 1.5-1.6 (µg/mL) | [5] |

| PC-3 | Prostate Adenocarcinoma | 1.9 (µg/mL) | [7] | |

| DU145 | Prostate Carcinoma | ~10-20 | [8] | |

| LNCaP | Prostate Carcinoma | ~10-20 | [8] | |

| HeLa | Cervical Carcinoma | ~30 | [9] | |

| Ovarian Cancer Cells | Ovarian Carcinoma | 1.8-4.5 (µg/mL) | [5] | |

| Lung Cancer Cells | Lung Carcinoma | 1.5-4.2 (µg/mL) | [5] | |

| Betulin Derivatives | ||||

| 3,28-di-(2-nitroxy-acetyl)-oxy-BT | Huh7 | Hepatocellular Carcinoma | 13.1 | [10] |

| Betulin-28-ester derivatives | MV4-11 | Leukemia | 2-5 | |

| Indole-functionalized derivatives | MCF-7 | Breast Adenocarcinoma | ~17 | [11] |

| Phosphate derivatives (7a) | C-32 | Amelanotic Melanoma | 2.15 | [12] |

| Phosphate derivatives (7a) | SNB-19 | Glioblastoma | 0.91 | [12] |

| Phosphate derivatives (7b) | C-32 | Amelanotic Melanoma | 0.76 | [12] |

| Phosphate derivatives (7b) | SNB-19 | Glioblastoma | 0.8 | [12] |

| 1,2,4-triazole derivative (Bet-TZ1) | A375 | Melanoma | 22.41 | [13] |

Mechanisms of Anticancer Action

Betulin and its derivatives exert their anticancer effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest. These processes are intricately linked to the modulation of specific intracellular signaling pathways.

Induction of Apoptosis

Apoptosis is a crucial mechanism by which betulin and its derivatives eliminate cancer cells.[1] The intrinsic or mitochondrial pathway of apoptosis is the most commonly reported mechanism.[9][14]

Betulin and its derivatives can trigger apoptosis by directly acting on the mitochondria.[14] This process involves:

-

Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS levels acts as a signaling molecule to initiate apoptosis.[9]

-

Modulation of Bcl-2 Family Proteins: These compounds can alter the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[15]

-

Mitochondrial Membrane Permeabilization (MMP): The altered Bcl-2/Bax ratio leads to the disruption of the mitochondrial outer membrane potential and the release of pro-apoptotic factors.[16]

-

Cytochrome c Release and Apoptosome Formation: Cytochrome c, released from the mitochondria, binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[4]

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and ultimately, cell death.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Potential of Betulonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 8. Betulinic Acid-Mediated Apoptosis in Human Prostate Cancer Cells Involves p53 and Nuclear Factor-Kappa B (NF-κB) Pathways | MDPI [mdpi.com]

- 9. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Structure, In Vitro Anticancer Study and Molecular Docking of New Phosphate Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

Exploring the Therapeutic Potential of Pentacyclic Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pentacyclic Triterpenoids

Pentacyclic triterpenoids (PTs) are a diverse and abundant class of natural compounds derived from the 30-carbon precursor, squalene.[1] Widely distributed throughout the plant kingdom, these phytochemicals are characterized by a core structure of five fused rings.[2][3] The most common structural skeletons are of the lupane, oleanane, and ursane (B1242777) types, which serve as the foundation for a vast array of derivatives.[2][3][4]

Prominent examples with significant, well-documented pharmacological activities include betulinic acid, oleanolic acid, ursolic acid, lupeol, and asiatic acid.[5][6] These compounds have garnered substantial scientific interest due to their broad spectrum of therapeutic properties, including anticancer, anti-inflammatory, neuroprotective, hepatoprotective, and antiviral effects.[2][7][8] Their mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways crucial in the pathogenesis of various diseases.[5][9] This guide provides an in-depth overview of the therapeutic potential of PTs, presenting quantitative data, detailed experimental protocols, and visualizations of their molecular mechanisms to support further research and drug development.

Pharmacological Activities and Mechanisms of Action

PTs exhibit a wide range of biological activities, making them promising candidates for the development of novel therapeutics. Their efficacy stems from their ability to interact with multiple molecular targets and modulate complex signaling networks.

Anticancer Activity

The anticancer properties of pentacyclic triterpenoids are among their most extensively studied attributes.[2] These compounds can inhibit cancer progression at various stages by interfering with cell proliferation, inducing programmed cell death (apoptosis), preventing the formation of new blood vessels (angiogenesis), and suppressing metastasis.[5][6]

Mechanisms of Action: The anticancer effects of PTs are exerted through the modulation of several critical signaling pathways:

-

Induction of Apoptosis: PTs can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. Betulinic acid, for instance, is known to directly induce mitochondrial membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases.[10] The regulation of B-cell lymphoma 2 (Bcl-2) family proteins is a common mechanism.[10]

-

Cell Cycle Arrest: Compounds like betulinic acid can inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G1/S phase transition.[5]

-

Inhibition of Proliferation and Growth Signaling: PTs can interfere with key pathways that drive cancer cell growth, such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[5][6] By inhibiting these pathways, they can halt uncontrolled cell division.

-

Anti-Metastatic Effects: Several PTs, including betulinic acid, ursolic acid, and asiatic acid, have demonstrated the ability to inhibit cancer cell invasion and migration by suppressing matrix metalloproteinases (MMPs) and the epithelial-to-mesenchymal transition (EMT) process.[5]

-

Anti-Angiogenic Effects: PTs can interfere with the formation of new blood vessels that tumors need to grow and spread, a process known as angiogenesis.[2]

-

Immunomodulation: Some PTs, such as betulinic acid and betulin, can enhance anti-cancer immune responses by promoting the activation and activity of immune cells like T cells and natural killer (NK) cells.[5]

Key Signaling Pathways in Anticancer Activity

Caption: Modulation of key signaling pathways by pentacyclic triterpenoids leading to anticancer effects.

Quantitative Data: Anticancer Activity of Pentacyclic Triterpenoids

| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |

| Betulinic Acid | Human Melanoma | Cytotoxicity | 1.5 - 1.6 µg/mL | [11] |

| Betulinic Acid | Neuroblastoma | Cytotoxicity | 14 - 17 µg/mL | [11] |

| Betulinic Acid | Ovarian Cancer | Cytotoxicity | 1.8 - 4.5 µg/mL | [11] |

| Betulinic Acid | Lung Cancer (NCI-H460) | Cytotoxicity | 1.5 - 4.2 µg/mL | [11] |

| Betulinic Acid | Cervical Cancer (HeLa) | Cytotoxicity | 1.8 µg/mL | [11] |

| Betulinic Acid | HIV-1 | Anti-HIV Activity | 1.4 µM | [7][10] |

| Ursolic Acid | T-cell Proliferation | Immunosuppression | > 3 µg/mL | [11] |

| Oleanolic Acid | T-cell Proliferation | Immunostimulation | Effective at 0.5 µg/mL | [11] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, arthritis, and neurodegenerative disorders.[9] PTs have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that govern the inflammatory response.[12][13][14]

Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: PTs can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing prostaglandins (B1171923) and leukotrienes, key mediators of inflammation.[14]

-

Suppression of Inflammatory Cytokines: These compounds can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[15]

-

Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] Many PTs, including asiatic acid and betulinic acid, exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.[9][15]

Key Signaling Pathway in Anti-inflammatory Activity

Caption: Inhibition of the NF-κB signaling pathway by pentacyclic triterpenoids.

Neuroprotective Activity

A growing body of evidence suggests that PTs have significant potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17] Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[16]

Mechanisms of Action:

-

Antioxidant Effects: PTs can combat oxidative stress, a key factor in neuronal damage, by scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes.[16][18]

-

Anti-inflammatory Effects: By suppressing neuroinflammation, PTs can protect neurons from damage caused by inflammatory mediators in the brain.[16] Ursolic acid, for example, protects the brain against ischemic injury by downregulating the expression of TLR4 and NF-κB.[17]

-

Modulation of Apoptosis: PTs can inhibit neuronal apoptosis by modulating caspase activity and preserving mitochondrial function.[18] Some derivatives have been shown to restore mitochondrial membrane potential and block the opening of the mitochondrial permeability transition pore.[18]

-

Memory Enhancement: Certain PTs, such as asiatic acid, have been studied for their potential to manage memory-associated problems.[1][2]

Logical Relationship in Neuroprotection

Caption: Core mechanisms underlying the neuroprotective effects of pentacyclic triterpenoids.

Detailed Experimental Protocols

The evaluation of the therapeutic potential of pentacyclic triterpenoids relies on a range of standardized in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

In Vitro Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).[3][19]

-

Treatment: Prepare serial dilutions of the pentacyclic triterpenoid (B12794562) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (e.g., DMSO) and a negative control (medium only).[3]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[3][19]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

MTT Assay Experimental Workflow

Caption: Step-by-step workflow for the in vitro MTT cell viability assay.

In Vitro Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

-

Cell Treatment: Seed and treat cells with the pentacyclic triterpenoid for the desired time as described in the MTT assay protocol.

-

Cell Harvesting: Collect both adherent and floating cells. Use trypsin for adherent cells and then combine with the supernatant. Centrifuge to pellet the cells.[3]

-

Washing: Wash the cells twice with ice-cold PBS to remove any residual medium.[3]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Antitumor Efficacy Study (Xenograft Model)

Animal models are crucial for evaluating the therapeutic efficacy and safety of PTs in a living organism. The tumor xenograft model is commonly used.

Methodology:

-

Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[20]

-

Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize the mice into different groups (e.g., vehicle control, positive control, and various PT treatment doses).

-

Drug Administration: Administer the pentacyclic triterpenoid and control substances via the desired route (e.g., intravenous, intraperitoneal, or oral) according to a predetermined schedule (e.g., daily or every other day).[10][20]

-

Monitoring: Monitor tumor size using calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Also, monitor the body weight and general health of the animals.

-

Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the animals.

-

Analysis: Excise the tumors, weigh them, and potentially perform further analyses such as histology or Western blotting to study biomarkers. Compare the tumor growth inhibition between the treated and control groups.

In Vivo Xenograft Study Workflow

Caption: General workflow for an in vivo anticancer study using a xenograft mouse model.

Conclusion and Future Directions

Pentacyclic triterpenoids represent a highly promising class of natural compounds with significant therapeutic potential across a spectrum of diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[21] Their ability to modulate multiple, critical signaling pathways simultaneously provides a distinct advantage for treating complex multifactorial diseases.[2] The preclinical data gathered from numerous in vitro and in vivo studies are compelling.[2]

However, the transition from promising preclinical candidate to clinically approved therapeutic is challenging. A major hurdle for many PTs is their poor aqueous solubility and low bioavailability, which can limit their efficacy.[7][10] Future research should focus on:

-

Advanced Drug Delivery Systems: Developing novel formulations, such as nanoparticles, liposomes, and micelles, to improve the solubility, stability, and targeted delivery of PTs.[10][20]

-

Medicinal Chemistry Efforts: Synthesizing new derivatives with improved pharmacokinetic properties and enhanced potency and selectivity.[10]

-

Rigorous Clinical Trials: Despite promising preclinical data, extensive and well-designed clinical trials are necessary to definitively establish the safety and efficacy of pentacyclic triterpenoids in humans.[2][5]

By addressing these challenges, the scientific and medical communities can unlock the full therapeutic potential of this remarkable class of natural compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of Pentacyclic Triterpenoids in Chemoprevention and Anticancer Treatment: An Overview on Targets and Underling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Selected Pentacyclic Triterpenoids and Their Derivatives as Biologically Active Compounds | MDPI [mdpi.com]

- 9. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Anti-Inflammatory Actions of Pentacyclic Triterpenes | Semantic Scholar [semanticscholar.org]

- 14. scispace.com [scispace.com]

- 15. Inhibitory effects and actions of pentacyclic triterpenes upon glycation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. explorationpub.com [explorationpub.com]

- 17. sudps.org [sudps.org]

- 18. Novel pentacyclic triterpenes exhibiting strong neuroprotective activity in SH-SY5Y cells in salsolinol- and glutamate-induced neurodegeneration models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. semanticscholar.org [semanticscholar.org]

discovery and isolation of bioactive betulin compounds

An in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, isolation, and biological activities of betulin (B1666924) and its derivatives.

Introduction

Betulin, a naturally occurring pentacyclic triterpenoid, is a prominent secondary metabolite found in the plant kingdom, most abundantly in the bark of birch trees (Betula spp.).[1][2] Its discovery dates back to 1788 by Johann Tobias Lowitz, who isolated it as a white, crystalline substance from birch bark via sublimation.[3] The compound is responsible for the characteristic white color of birch bark, where it can constitute up to 30% of the dry weight.[4][5] Betulin and its derivatives, particularly betulinic acid, have garnered significant attention from the scientific community due to their broad spectrum of pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities.[6][7][8] This guide provides a comprehensive overview of the methods for isolating and purifying betulin, its bioactive properties, and the underlying molecular mechanisms of action.

Isolation and Purification of Betulin from Birch Bark

The primary source for betulin isolation is the outer bark of birch trees, a readily available waste product from the forestry and paper industries.[1] Various methods have been developed for its extraction and purification, ranging from simple solvent extraction to more advanced techniques.[9][10]

Experimental Protocol: Solvent Extraction and Purification

A common and effective method involves solvent extraction followed by a multi-step purification process to achieve high purity (>99%).[11][12]

2.1.1 Materials and Equipment

-

Dried outer birch bark

-

Soxhlet extractor

-

Ethanol (B145695) (95%)

-

Benzene

-

Calcium Hydroxide (Ca(OH)₂)

-

Rotary evaporator

-

Filtration apparatus

-

Glassware (beakers, flasks)

2.1.2 Extraction Protocol

-

Preparation : Dry the birch bark and grind it into a fine powder to increase the surface area for extraction.

-

Soxhlet Extraction : Place the powdered bark into a thimble and extract using 95% ethanol in a Soxhlet apparatus.[11] The extraction is typically run for several hours until the solvent running through the siphon is colorless.

-

Concentration : After extraction, concentrate the ethanolic extract using a rotary evaporator to obtain a crude solid residue.[12]

2.1.3 Purification Protocol This five-step protocol is adapted from a method designed for high-purity betulin isolation[11]:

-

Step 1: Removal of Acids : Dissolve the crude extract in ethanol and add Ca(OH)₂ to precipitate acidic components, such as betulinic acid, and other impurities. Filter the mixture to separate the precipitate.

-

Step 2: Removal of Lupeol : Evaporate the ethanol from the filtrate. Extract the resulting solid with benzene. Betulin has low solubility in benzene, while lupeol, a common impurity, is more soluble and is thus removed.[11]

-

Step 3: First Recrystallization : Recrystallize the remaining solid from an ethanol solution. This step significantly increases the purity of betulin.

-

Step 4: Silica Gel Chromatography : Dissolve the crystallized betulin in chloroform and pass it through a silica gel column. This removes residual colored impurities.[11]

-

Step 5: Final Recrystallization : Recrystallize the betulin from the chloroform eluate again from an ethanol solution to obtain the final, high-purity crystalline product.[11]

Alternative and Advanced Isolation Methods

-

Supercritical Fluid Extraction : This method uses carbon dioxide under high pressure and temperature as a solvent. It is considered a "green" technique as it is less toxic than organic solvents and can produce a purer product.[3][10][13]

-

Sublimation : The historical method of isolating betulin involves heating the bark under vacuum, causing the betulin to sublimate and then re-condense as a pure solid.[3][11]

-

Microwave-Assisted Extraction (MAE) : The use of microwave energy can accelerate the extraction process, often with reduced solvent consumption.[4]

Analytical Characterization

The identity and purity of the isolated betulin are confirmed using a suite of analytical techniques[14][15]:

-

Thin-Layer Chromatography (TLC) : For preliminary purity assessment and monitoring the purification process.

-

Spectroscopy :

-

Chromatography-Mass Spectrometry (GC-MS) : To determine the molecular weight and fragmentation pattern, confirming the compound's identity and quantifying its purity.[14]

Bioactive Properties and Quantitative Data

Betulin and its primary derivative, betulinic acid, exhibit a wide range of biological activities. The antitumor properties have been extensively studied against various cancer cell lines.[1][7]

Anticancer Activity

Betulin demonstrates moderate cytotoxic activity, while its carboxylic acid form, betulinic acid, shows more potent effects by inducing apoptosis in cancer cells.[7][17] The cytotoxicity of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Cytotoxic Activity (IC₅₀) of Betulin

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| HeLa | Cervix Cancer | 10 - 15 | [1] |

| A549 | Lung Cancer | 10 - 15 | [1] |

| HepG2 | Liver Cancer | 10 - 15 | [1] |

| MCF-7 | Breast Cancer | 10 - 15 | [1] |

| PC-3 | Prostate Cancer | 20 - 60 | [1] |

| SK-HEP-1 | Hepatoma | 20 - 60 |[1] |

Table 2: Cytotoxic Activity (IC₅₀) of Betulinic Acid

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| K-562 | Leukemia | 21.26 | [7] |

| SW480 | Colon Cancer | Not specified, but significant growth inhibition | [7] |

| A549 | Lung Cancer | Not specified, but reduced tumor volume | [7] |

| WI-38 | Fibroblast | ~0.57 (1.3 µM) | [18] |

| VA-13 | Malignant Tumor | ~5.1 (11.6 µM) | [18] |

| HepG2 | Liver Cancer | ~9.2 (21 µM) |[18] |

Anti-Inflammatory and Other Activities

Betulin is a potent anti-inflammatory agent that modulates key signaling pathways like NF-κB and MAPKs.[1][19] It also has demonstrated hepatoprotective, antiviral, and antibacterial properties.[1][6] Betulinic acid also shows a wide spectrum of biological activities, including anti-HIV, antimalarial, and antibacterial effects.[7][18]

Visualizing Experimental Workflows and Signaling Pathways

Understanding the processes for isolation and the mechanisms of action is crucial for research and development.

Workflow for Betulin Isolation and Purification

The following diagram illustrates the multi-step process described in the experimental protocol for obtaining high-purity betulin.

References

- 1. mdpi.com [mdpi.com]

- 2. researchwithrowan.com [researchwithrowan.com]

- 3. mdpi.com [mdpi.com]

- 4. nstchemicals.com [nstchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Pharmacological Activity of Betulinic Acid: A Systematic Literature Review | Semantic Scholar [semanticscholar.org]

- 7. A Review on Preparation of Betulinic Acid and Its Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methods of Betulin Extraction from Birch Bark [pubmed.ncbi.nlm.nih.gov]

- 10. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use | PLOS One [journals.plos.org]

- 11. Effective Method of Purification of Betulin from Birch Bark: The Importance of Its Purity for Scientific and Medicinal Use - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Efficient Method for Separation and Purification of Betulin from Birch Bark [bbr.nefu.edu.cn]

- 13. Nordic Betulin [norsebiotech.com]

- 14. Methods of Analysis and Identification of Betulin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benthamdirect.com [benthamdirect.com]

- 18. Biological Activity of Betulinic Acid: A Review [scirp.org]

- 19. Pharmacological Potential of Betulin as a Multitarget Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of N-(2-Poc-ethyl)betulin amide: A Technical Guide

Disclaimer: No direct toxicological studies have been published for N-(2-Poc-ethyl)betulin amide. This technical guide provides a representative initial toxicity screening protocol and data summary based on published studies of structurally related C-28 betulin (B1666924) and betulinic acid amides. The information herein should be used as a surrogate for preliminary assessment and to guide future experimental design.

Introduction

This compound is a semi-synthetic derivative of betulin, a naturally occurring pentacyclic triterpenoid. Betulin and its derivatives, particularly betulinic acid, have garnered significant interest in oncological research due to their cytotoxic effects against various cancer cell lines.[1][2] Modification at the C-28 carboxyl group to form amides has been a common strategy to enhance the cytotoxic potential and selectivity of these compounds.[3][4] This guide outlines a framework for the initial toxicity screening of this compound, drawing upon established methodologies and findings from analogous betulin-derived amides.

The primary mechanism of cytotoxicity for many betulinic acid amides is the induction of apoptosis, often through the mitochondrial pathway.[5] Initial screening typically involves in vitro assays to determine the concentration-dependent cytotoxic effects on a panel of human cancer cell lines and, importantly, on non-malignant cells to assess selectivity.

In Vitro Cytotoxicity Data of Structurally Related Betulin Amides

The following table summarizes the cytotoxic activity (IC50 values) of various C-28 amides of betulinic acid against several human cancer cell lines. This data provides a comparative baseline for the anticipated potency of this compound.

| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |

| Betulinic Acid Amides | 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid | A375 (Melanoma) | 1.48 | [3] |

| Picolyl amide 3b | G-361 (Melanoma) | 0.5 ± 0.1 | [4] | |

| Picolyl amide 3a | G-361 (Melanoma) | 2.4 ± 0.0 | [4] | |

| Picolyl amide 3b | MCF7 (Breast) | 1.4 ± 0.1 | [4] | |

| Picolyl amide 3a | MCF7 (Breast) | 2.2 ± 0.2 | [4] | |

| Picolyl amide 3b | HeLa (Cervical) | 2.4 ± 0.4 | [4] | |

| Picolyl amide 3a | HeLa (Cervical) | 2.3 ± 0.5 | [4] | |

| Betulonic Acid Amides | EB171 | A-375 (Melanoma) | 7 | [5] |

| Betulonic Acid | A-375 (Melanoma) | 7 | [5] | |

| Betulin Derivatives | Thiosemicarbazone 8f | MCF-7 (Breast) | 5.86 ± 0.61 | [6] |

| Hydrazide-hydrazone 6i | HepG2 (Liver) | 9.27 | [7] | |

| Hydrazide-hydrazone 6i | MCF-7 (Breast) | 8.87 | [7] |

Experimental Protocols

Detailed methodologies for key in vitro toxicity assays are provided below. These protocols are based on standard practices reported in the literature for the evaluation of betulin derivatives.[8][9][10]

Cell Culture

Human cancer cell lines (e.g., A375 melanoma, MCF-7 breast cancer, HeLa cervical cancer) and a non-malignant cell line (e.g., NIH 3T3 fibroblasts) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for 48 or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

Procedure:

-

Seed and treat cells in a 96-well plate as described for the MTT assay.

-

After the incubation period, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with deionized water and air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Dissolve the bound dye in 10 mM Tris base solution.

-

Measure the absorbance at 515 nm.

-

Calculate the IC50 value from dose-response curves.

-

Apoptosis Assessment

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24, 48, or 72 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mitochondrial Apoptosis Pathway Induced by Betulin Amides.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Betulinic acid derived amides are highly cytotoxic, apoptotic and selective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Picolyl amides of betulinic acid as antitumor agents causing tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Betulin Derivatives Containing Thio-/Semicarbazone Moieties as Apoptotic Inducers through Mitochindria-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. High cytotoxicity of betulin towards fish and murine fibroblasts: Is betulin safe for nonneoplastic cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Betulin Amides: A Technical Guide for Drug Development Professionals

December 15, 2025

Executive Summary

Betulin (B1666924) and its derivatives, particularly betulinic acid, have emerged as promising scaffolds in the development of novel therapeutic agents, demonstrating a wide range of biological activities including potent anticancer, anti-HIV, and antiprotozoal effects. However, the clinical translation of these natural products has been hampered by poor aqueous solubility and limited bioavailability. To address these shortcomings, extensive research has focused on the chemical modification of the betulinic acid backbone, with the synthesis of amide derivatives at the C-28 carboxylic acid position proving to be a particularly fruitful strategy. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of betulin amides, detailing their synthesis, biological evaluation, and mechanisms of action. Quantitative data on the cytotoxic activities of various amide derivatives are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key synthetic and bio-evaluation methodologies are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Betulin Amide Synthesis

Betulinic acid (BA), a pentacyclic triterpenoid, induces apoptosis in cancer cells through the intrinsic mitochondrial pathway, largely independent of the p53 tumor suppressor status, making it an attractive candidate for cancer therapy.[1] However, its therapeutic potential is curtailed by its low solubility in aqueous media. Chemical modifications, especially at the C-28 carboxylic acid and C-3 hydroxyl groups, have been explored to enhance its pharmacological profile.[2] The formation of amides at the C-28 position has been shown to not only improve solubility but also significantly enhance cytotoxic potency against a variety of cancer cell lines.[3] This guide delves into the nuances of these structure-activity relationships.

Structure-Activity Relationship of Betulin Amides

The cytotoxic activity of betulin amides is profoundly influenced by the nature of the substituent introduced at the C-28 amide position. Analysis of a wide array of synthesized derivatives reveals several key SAR trends:

-

Influence of Amino Acid Conjugation: Conjugation of amino acids to the C-28 position of betulinic acid has been shown to improve water solubility and selective cytotoxicity.[4][5] The specific amino acid residue can modulate the compound's activity and selectivity against different cancer cell lines.

-

Role of Aromatic and Heterocyclic Moieties: The introduction of aromatic and heterocyclic groups, such as isoquinoline, can significantly enhance cytotoxicity. For instance, a 4-isoquinolinyl amide of 3-O-acetyl-betulinic acid demonstrated potent activity against melanoma cells.[6]

-

Impact of Spacers: The incorporation of spacers, like ethylenediamine, between the betulinic acid core and a terminal functional group can lead to highly cytotoxic compounds.[6]

-

Modifications at Other Positions: While the C-28 position is the primary site for amide derivatization, modifications at other positions, such as the C-3 hydroxyl group (e.g., acetylation), can further influence the overall activity of the resulting amide derivative.[6]

Quantitative Data on Cytotoxic Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative betulin amide derivatives against various human cancer cell lines. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Cytotoxicity of Betulonic Acid Amide Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| EB171 | MCF-7 | Breast | 26 ± 1 | [7] |

| A375 | Melanoma | 17 ± 2 | [7] | |

| COLO 829 | Melanoma | 35 ± 1 | [7] | |

| EB173 | A375 | Melanoma | 160 ± 5 | [7] |

| COLO 829 | Melanoma | 131 ± 2 | [7] | |

| Betulonic Acid | A375 | Melanoma | 7 ± 1 | [7] |

| HDFs | Normal Fibroblasts | 14 ± 2 | [7] |

Table 2: Cytotoxicity of 23-Hydroxybetulinic Acid Amide Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 6g | HL-60 | Leukemia | 10.47 | [8] |

| A549 | Lung | >50 | [8] | |

| BEL-7402 | Liver | 21.35 | [8] | |

| SF-763 | CNS | 18.62 | [8] | |

| B16 | Melanoma | 15.88 | [8] |

Table 3: Cytotoxicity of Betulinic Acid 2,4-Dinitrophenylhydrazone Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Aldehyde 2 | A549 | Lung | 1.76-2.51 | [9] |

| Compound 3 | A549 | Lung | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of betulin amides and their subsequent cytotoxic evaluation.

Synthesis of Betulin Amide Derivatives

A common and efficient method for the synthesis of betulin amides involves the activation of the C-28 carboxylic acid of betulinic acid followed by coupling with a desired amine.

4.1.1. General Procedure using EDC/HOBt Coupling

This method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and hydroxybenzotriazole (B1436442) (HOBt) as an additive to suppress side reactions and improve efficiency.[2]

-

Step 1: Activation of Betulinic Acid. In a round-bottom flask, dissolve betulinic acid (1 equivalent) in a suitable dry solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Step 2: Addition of Coupling Agents. Add HOBt (1.5 equivalents) and EDC hydrochloride (1.5 equivalents) to the solution.

-

Step 3: Addition of Base. Add a tertiary amine base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (1.5 equivalents), to the reaction mixture and stir at room temperature for 30 minutes to activate the carboxylic acid.

-

Step 4: Amine Coupling. Add the desired amine (1.5 equivalents) to the reaction mixture.

-

Step 5: Reaction Monitoring. Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Step 6: Work-up and Purification. Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired betulin amide.[2]

4.1.2. Synthesis via Acyl Chloride Intermediate

An alternative method involves the conversion of the carboxylic acid to a more reactive acyl chloride.[7]

-

Step 1: Formation of Betulonic Acid Chloride. Dissolve betulonic acid (1 equivalent) in dry dichloromethane and add oxalyl chloride (1.5 equivalents). Stir the mixture at room temperature for 24 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude betulonic acid chloride.

-

Step 2: Amidation. Dissolve the crude acyl chloride in dry dichloromethane and add the desired amine (1.2 equivalents) and a base like triethylamine (1.5 equivalents). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Step 3: Purification. Work up the reaction mixture as described in the EDC/HOBt protocol and purify the product by column chromatography.[7]

Cytotoxicity Assays

The cytotoxic effects of the synthesized betulin amides are commonly evaluated using various in vitro assays.

4.2.1. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Step 1: Cell Seeding. Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Step 2: Compound Treatment. Treat the cells with various concentrations of the test compounds (typically in a logarithmic series) and incubate for a specified period (e.g., 48 or 72 hours).

-

Step 3: MTT Addition. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Step 4: Formazan (B1609692) Solubilization. Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Step 5: Absorbance Measurement. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Step 6: Data Analysis. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

4.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

-

Step 1: Cell Seeding and Treatment. Follow the same procedure as for the MTT assay.

-

Step 2: Cell Fixation. After treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Step 3: Staining. Wash the plates with water and stain the cells with SRB solution for 30 minutes at room temperature.

-

Step 4: Washing. Remove the unbound dye by washing with 1% acetic acid.

-

Step 5: Solubilization. Air-dry the plates and dissolve the protein-bound dye in a Tris base solution.

-

Step 6: Absorbance Measurement. Measure the absorbance at 510 nm.

-

Step 7: Data Analysis. Calculate cell viability and IC50 values as described for the MTT assay.

4.2.3. Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from damaged cells.

-

Step 1: Cell Seeding and Treatment. Follow the same procedure as for the MTT assay.

-

Step 2: Supernatant Collection. After the incubation period, carefully collect the cell culture supernatant from each well.

-

Step 3: LDH Reaction. Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.

-

Step 4: Absorbance Measurement. Incubate the plate at room temperature and then measure the absorbance at the recommended wavelength (typically 490 nm).

-

Step 5: Data Analysis. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.

Mechanism of Action: Induction of Apoptosis

Betulinic acid and its amide derivatives primarily exert their cytotoxic effects by inducing apoptosis, a programmed cell death, mainly through the intrinsic (mitochondrial) pathway.[10][11]

The Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is initiated by various intracellular stress signals, leading to mitochondrial dysfunction. Key events include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Betulin amides can directly or indirectly induce MOMP, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.

-

Release of Cytochrome c: The release of cytochrome c is a critical step. In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.

-

Caspase Activation: The apoptosome activates caspase-9, which in turn activates the executioner caspases, such as caspase-3 and -7.[12][13]

-

Regulation by Bcl-2 Family Proteins: The process of MOMP is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote MOMP, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. Betulinic acid derivatives have been shown to upregulate Bax and downregulate Bcl-2 expression.[14]

The Extrinsic (Death Receptor) Apoptosis Pathway

While the intrinsic pathway is the primary mechanism, some studies suggest that betulinic acid derivatives can also engage the extrinsic pathway, which is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8.[15] Activated caspase-8 can then directly activate executioner caspases or cleave Bid to tBid, which in turn activates the mitochondrial pathway.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the study of betulin amides.

Caption: Experimental Workflow for Betulin Amide SAR Studies.

Caption: Intrinsic Apoptosis Pathway Induced by Betulin Amides.

Conclusion and Future Directions

The synthesis and evaluation of betulin amides have proven to be a highly effective strategy for overcoming the limitations of betulinic acid and generating novel drug candidates with enhanced cytotoxic potency and improved physicochemical properties. The structure-activity relationship studies highlighted in this guide underscore the critical role of the C-28 amide substituent in modulating biological activity. Future research in this area should focus on the rational design of new amide derivatives with optimized potency, selectivity, and pharmacokinetic profiles. Further elucidation of the detailed molecular targets and signaling pathways will be crucial for the clinical development of betulin amide-based therapeutics. Quantitative structure-activity relationship (QSAR) studies can also be a valuable tool in predicting the activity of novel derivatives and guiding synthetic efforts.[16][17] The comprehensive data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of natural product-based drug discovery.

References

- 1. Betulinic acid derivatives as anticancer agents: structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Preparation of amino acid conjugates of betulinic acid with activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. articlecta.com [articlecta.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Anticancer Activity of the Acetylenic Derivative of Betulin Phosphate Involves Induction of Necrotic-Like Death in Breast Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. A 3D-QSAR Study on Betulinic Acid Derivatives as Anti-Tumor Agents and the Synthesis of Novel Derivatives for Modeling Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative Structure-activity Relationship Study of Betulinic Acid Derivatives Against HIV using SMILES-based Descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(2-Poc-ethyl)betulin amide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-(2-Poc-ethyl)betulin amide in click chemistry, offering a powerful tool for the synthesis of novel betulin (B1666924) conjugates with potential applications in drug discovery and development. The provided protocols are based on established methodologies for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with triterpenoid (B12794562) derivatives.

Application Notes

This compound is a derivative of betulin, a naturally occurring pentacyclic triterpenoid, which has been functionalized with a terminal alkyne group via a stable amide linkage.[1][2] This modification makes it a valuable building block for conjugation with a wide variety of azide-containing molecules using the highly efficient and specific "click" reaction, formally known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[][4][5]

The betulin scaffold itself exhibits a range of biological activities. However, its therapeutic potential is often limited by poor solubility and bioavailability.[6] By employing click chemistry with this compound, researchers can readily introduce various functionalities to the betulin core, thereby modulating its physicochemical and pharmacological properties.[7][8]

Key Applications:

-